

# 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid CAS number and structure

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## Compound of Interest

**Compound Name:** 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid

**Cat. No.:** B1393450

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<Technical Guide: 2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid>

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## Abstract

This technical guide provides an in-depth analysis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a critical building block in modern medicinal chemistry. The document elucidates the compound's core physicochemical properties, outlines a validated synthetic methodology, and explores its strategic application in the construction of complex bioactive molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization in discovery and process chemistry.

## Core Compound Identification and Properties

2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a substituted pyridylboronic acid that has gained prominence as a versatile reagent in organic synthesis. The strategic placement of the methoxy, trifluoromethyl, and boronic acid groups creates a unique electronic and steric

profile, making it an invaluable tool for introducing the trifluoromethylpyridine motif into target molecules.

## Structural and Chemical Identifiers

The foundational step in utilizing any chemical reagent is its unambiguous identification. The key identifiers for this compound are summarized below.

Identifier	Value	Source
CAS Number	1072946-55-4	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BF <sub>3</sub> NO <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	221.94 g/mol	N/A
IUPAC Name	(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid	N/A
SMILES	<chem>COC1=NC=C(C=C1C(F)(F)F)B(O)O</chem>	N/A

## Physicochemical Characteristics

The physical properties of the boronic acid dictate its handling, storage, and reaction setup. While specific data can vary slightly by supplier and purity, typical properties are listed.

Property	Value	Notes
Appearance	White to off-white solid	
Melting Point	140-144 °C	Data for analogous 2-Methoxy-3-pyridinylboronic acid, expect similar range.[3]
Storage Temperature	2-8°C	Recommended to ensure stability and prevent degradation.[3]
Solubility	Soluble in water	Data for analogous 2-Methoxy-5-pyridineboronic acid.[4]

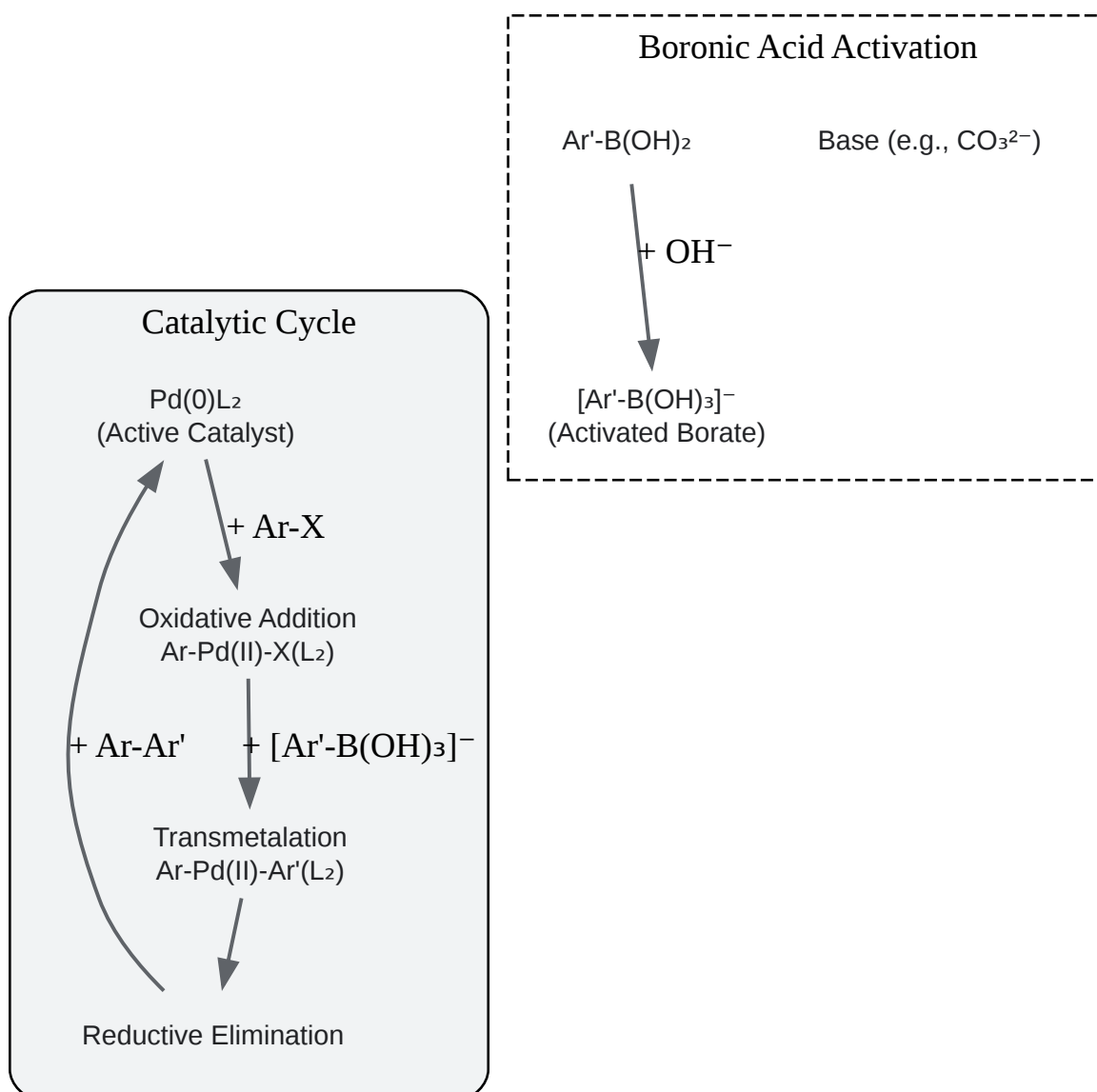
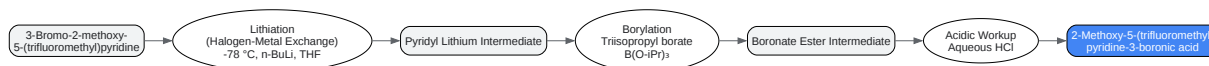
The trifluoromethyl (-CF<sub>3</sub>) group significantly impacts the molecule's properties. It is a strong electron-withdrawing group, which increases the Lewis acidity of the boronic acid moiety compared to its non-fluorinated analogs.[5] This enhanced acidity can influence reaction kinetics in cross-coupling processes. Furthermore, the -CF<sub>3</sub> group increases lipophilicity, a critical parameter for modulating the pharmacokinetic profiles of drug candidates.[6]

## Synthesis and Mechanistic Considerations

The reliable synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid is crucial for its application. A common and effective strategy involves a halogen-metal exchange followed by borylation.

## Retrosynthetic Analysis and Workflow

The most logical synthetic approach begins with a pre-functionalized pyridine ring, specifically 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine. This precursor allows for regioselective introduction of the boronic acid group at the C3 position.



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## References

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